molecular formula C11H11NO3S B8447556 Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate

Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate

Cat. No.: B8447556
M. Wt: 237.28 g/mol
InChI Key: LXQCBIOXEYYDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate is a heterocyclic compound that features an isoxazole ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with thiophene derivatives under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the cyclization of intermediate compounds with hydroxylamine hydrochloride in refluxing methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Cu(I) or Ru(II) in (3 + 2) cycloaddition reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 5-Methyl-3-thiophen-3-yl-isoxazole-4-carboxylic acid.

    Reduction: 5-Methyl-3-thiophen-3-yl-isoxazole-4-carbinol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester: Similar structure but with a phenyl group instead of a thiophene ring.

    5-Methyl-3-thiophen-2-yl-isoxazole-4-carboxylic acid ethyl ester: Similar structure but with the thiophene ring attached at a different position.

Uniqueness

Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 5-methyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H11NO3S/c1-3-14-11(13)9-7(2)15-12-10(9)8-4-5-16-6-8/h4-6H,3H2,1-2H3

InChI Key

LXQCBIOXEYYDDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CSC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

As described for example 69a, N-hydroxy-thiophene-3-carboximidoyl chloride (Organic Letters, 8(17), 3679-3680, 2006, 11.4 g, 69.6 mmol) instead of N-hydroxybenzenecarboximidoyl chloride using ethyl 2-butynoate instead of cyclopropyl-propynoic acid ethyl ester was converted to the title compound (15.0 g, 91%) which was obtained as a dark brown liquid. MS: m/e=238.0 [M+H]+.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

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